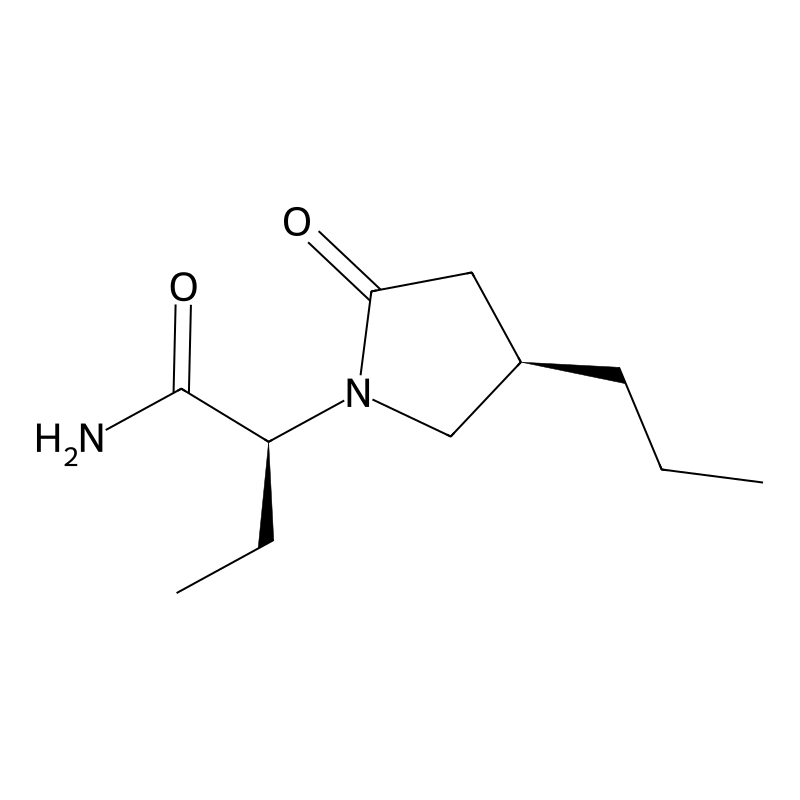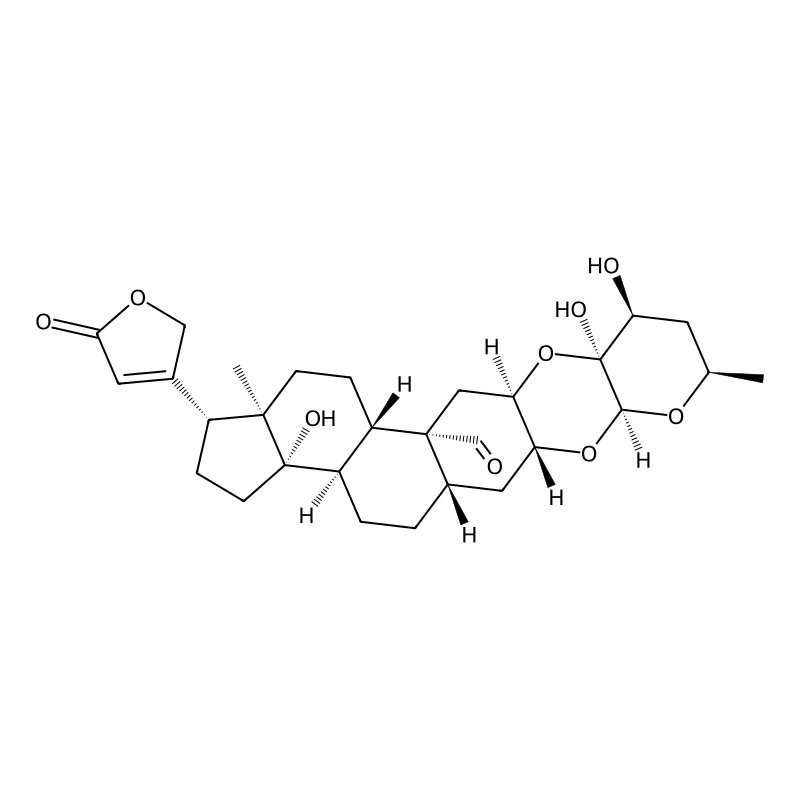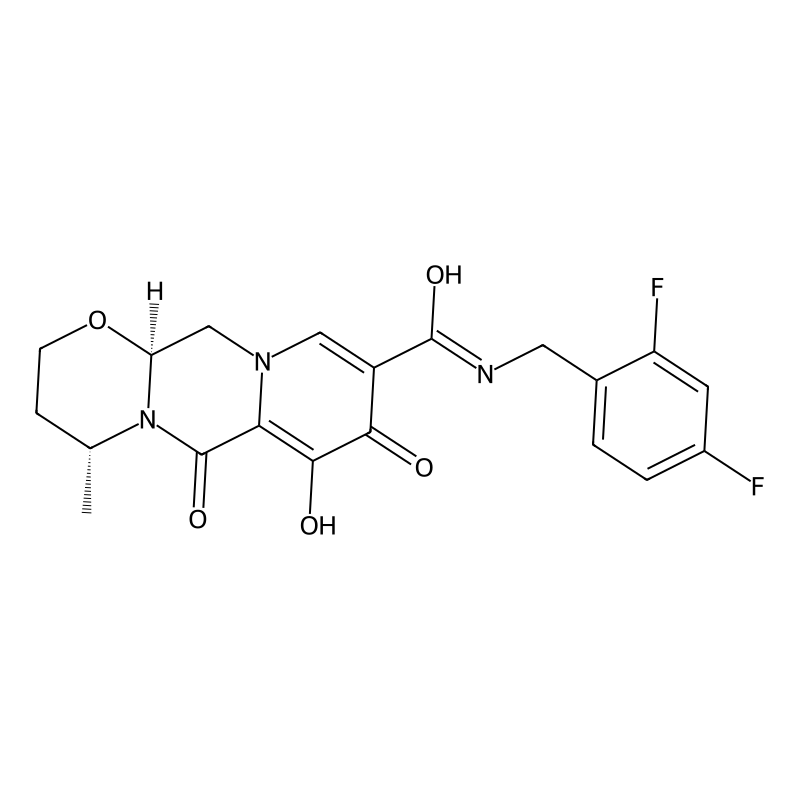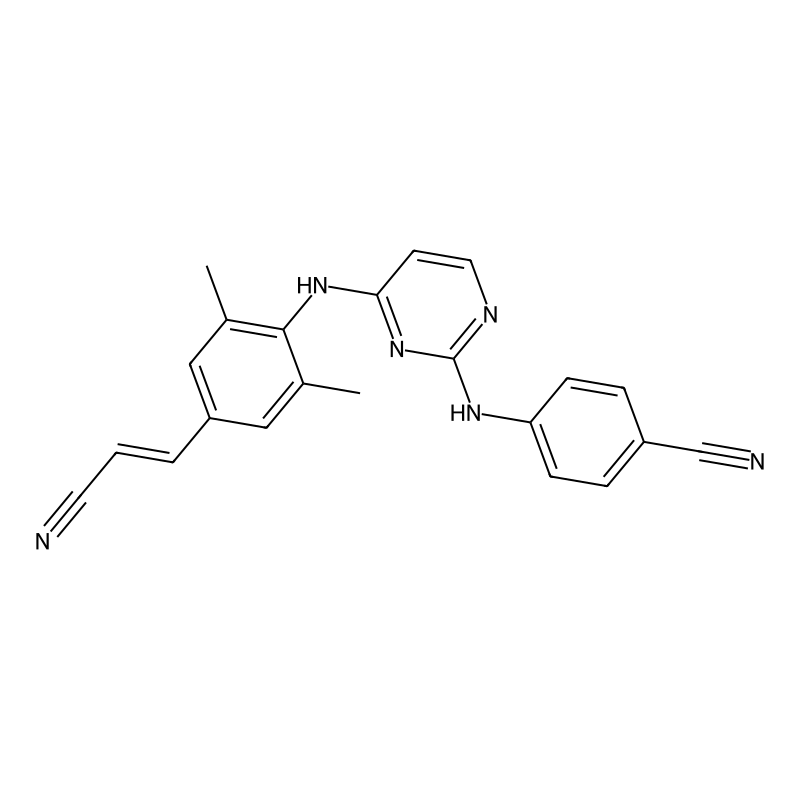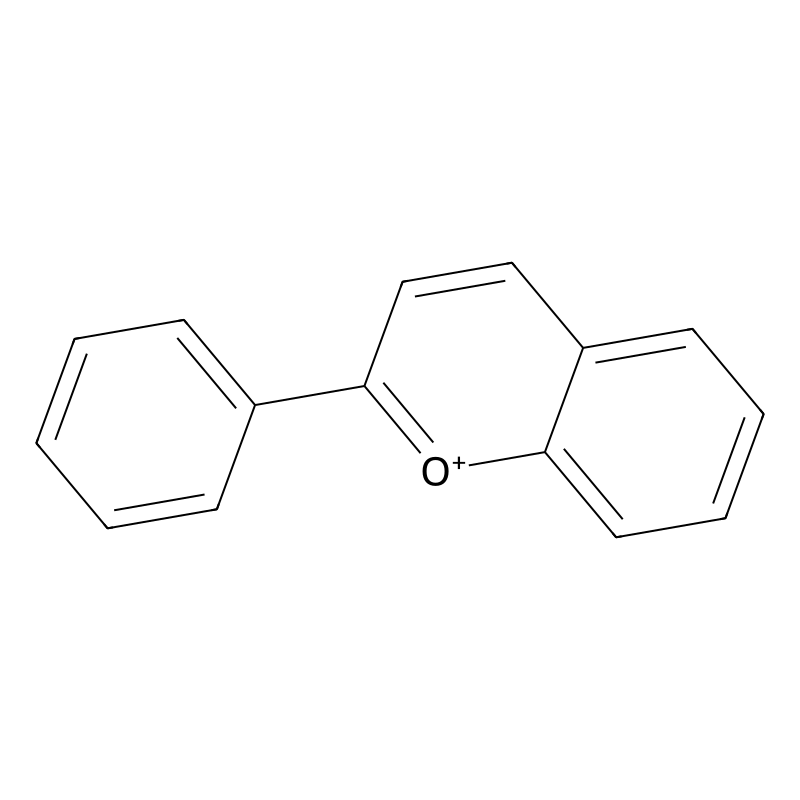Sinapyl alcohol-d3

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Canonical SMILES
Isomeric SMILES
Sinapyl alcohol-d3 is a deuterated form of sinapyl alcohol, an organic compound that plays a crucial role in the biosynthesis of lignin and various phenolic compounds. Structurally, it is related to cinnamic acid and is classified as a monolignol, which are the building blocks of lignin, a vital component of plant cell walls. Sinapyl alcohol-d3 is characterized by its molecular formula and is notable for its incorporation of deuterium atoms, which can be beneficial in tracing metabolic pathways and understanding
- Oxidation: Sinapyl alcohol can be oxidized to sinapaldehyde using various oxidizing agents such as potassium permanganate or chromium trioxide. This reaction is crucial for the transformation of monolignols into their corresponding aldehydes, which are further polymerized into lignin.
- Polymerization: In the presence of radical initiators, sinapyl alcohol can polymerize to form lignin-like structures, contributing to the mechanical strength and rigidity of plant cell walls.
- Condensation Reactions: Sinapyl alcohol can participate in condensation reactions with other phenolic compounds, leading to the formation of complex lignin structures.
Sinapyl alcohol-d3 exhibits notable biological activities:
- Anti-inflammatory Properties: It has been identified as an orally active anti-inflammatory agent. Research indicates that it can reduce the expression levels of inducible nitric oxide synthase and cyclooxygenase-2, both of which are involved in inflammatory processes .
- Antinociceptive Effects: Sinapyl alcohol-d3 has shown potential as an antinociceptive agent, providing pain relief by modulating pain pathways in biological systems .
- Cell Wall Formation: As a precursor to lignin, sinapyl alcohol-d3 plays a critical role in cell wall formation and integrity in plants, contributing to resistance against pathogens .
The synthesis of sinapyl alcohol-d3 can be achieved through several methods:
- Deuterated Hydroxylation: Starting from deuterated phenolic precursors, hydroxylation reactions can be performed to introduce deuterium atoms at specific positions on the aromatic ring.
- Reduction of Sinapaldehyde-d3: Sinapaldehyde can be selectively reduced using deuterated reducing agents (e.g., lithium aluminum deuteride) to yield sinapyl alcohol-d3.
- Biosynthetic Pathways: In plants, sinapyl alcohol is biosynthesized via the phenylpropanoid pathway, where phenylalanine undergoes enzymatic transformations leading to the production of sinapyl alcohol.
Sinapyl alcohol-d3 has several applications across various fields:
- Research Tool: Its deuterated form makes it useful in metabolic studies and tracing experiments in biochemical research.
- Pharmaceutical Development: Due to its anti-inflammatory and antinociceptive properties, sinapyl alcohol-d3 may serve as a lead compound for developing new therapeutic agents for pain management and inflammatory diseases.
- Agricultural Science: Understanding its role in lignin biosynthesis can aid in developing crops with improved resistance to diseases and environmental stressors.
Studies have shown that sinapyl alcohol-d3 interacts with various biological systems:
- Lignification Processes: It has been observed that sinapyl alcohol affects the lignification process in plants, influencing cell wall structure and strength .
- Enzyme Inhibition: Sinapyl alcohol has been found to inhibit certain enzymatic conversions, such as the transformation of p-hydroxybenzoic acid into benzoic acid and malonic acid .
- Cellular Mechanisms: Research indicates that sinapyl alcohol-d3 modulates signaling pathways associated with inflammation and pain perception .
Sinapyl alcohol-d3 shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:
| Compound Name | Structural Relation | Unique Features |
|---|---|---|
| Coniferyl Alcohol | Another monolignol | Precursor to guaiacyl lignin; involved in plant defense mechanisms. |
| Ferulic Acid | Phenolic compound | Known for antioxidant properties; involved in plant stress responses. |
| Cinnamic Acid | Precursor to monolignols | Key intermediate in phenolic metabolism; widely studied for its health benefits. |
| Coumarin | Related phenolic compound | Exhibits anticoagulant properties; used in traditional medicine. |
Sinapyl alcohol-d3's uniqueness lies in its specific isotopic labeling with deuterium, enhancing its utility in scientific research while retaining its functional roles similar to other monolignols.
Sodium borohydride reduction represents the most widely employed methodology for the synthesis of sinapyl alcohol-d3 from its corresponding aldehyde precursors . The mechanism involves nucleophilic addition of hydride ion to the electrophilic carbonyl carbon, followed by protonation to yield the primary alcohol product [10] [11]. When deuterated sodium borohydride is utilized, deuterium incorporation occurs specifically at the gamma position of the propanol side chain [7].
The standard protocol involves dissolving sinapaldehyde in anhydrous tetrahydrofuran or ethyl acetate, followed by addition of sodium borodeuteride at room temperature [7]. The reaction typically achieves completion within 6.5 hours, yielding pale yellow crystals after crystallization with methylene chloride and petroleum ether . Deuterium incorporation levels consistently exceed 95% when proper reaction conditions are maintained [23].
Reaction Parameters and Optimization
| Parameter | Optimal Conditions | Yield (%) | Deuterium Incorporation (%) |
|---|---|---|---|
| Solvent | Ethyl acetate | 95-98 | >99 |
| Reducing Agent | Sodium borodeuteride (2.5 equiv) | 95-98 | >99 |
| Reaction Time | 6.5 hours | 95-98 | >99 |
| Temperature | Room temperature | 95-98 | >99 |
| Purification | Crystallization (methylene chloride/petroleum ether) | 95-98 | >99 |
The deuteration process demonstrates exceptional regioselectivity, with deuterium atoms replacing hydrogen exclusively at the gamma-carbon position while preserving the aromatic methoxy and hydroxyl functionalities [7]. Nuclear magnetic resonance spectroscopy analysis reveals characteristic chemical shifts for the deuterated carbon at 63.76 parts per million in deuterated dimethyl sulfoxide [7].
Borohydride Exchange Resin (BER) Mediated Synthesis
Borohydride exchange resin methodology offers an alternative approach for regioselective deuteration of sinapyl aldehyde derivatives . This technique employs Amberlite IRA-400 borohydride exchange resin in methanol, which provides enhanced control over the reduction process while minimizing side reactions .
The borohydride exchange resin method involves immobilizing borohydride ions on a polymer support, enabling straightforward separation of products after reaction completion . This approach demonstrates exclusive 1,2-reduction of the alpha,beta-unsaturated aldehyde functionality, avoiding unwanted competing reactions . The immobilized nature of the reducing agent facilitates product isolation and allows for potential resin regeneration and reuse [33].
Mechanistic Considerations
The borohydride exchange resin operates through a heterogeneous catalytic mechanism where deuterium transfer occurs at the resin-solution interface [33]. Deuterium absorption by the support is demonstrated through isotopic exchange experiments, confirming the effectiveness of the deuterium incorporation process [33]. The method proves particularly advantageous for researchers requiring straightforward synthetic procedures without extensive synthetic expertise .
Comparative Performance Analysis
| Methodology | Reaction Time | Selectivity | Product Isolation | Deuterium Content |
|---|---|---|---|---|
| Sodium borodeuteride in ethyl acetate | 6.5 hours | High | Crystallization required | >99% |
| Borohydride exchange resin in methanol | Variable | Exclusive 1,2-reduction | Simple filtration | >95% |
| Catalytic deuteration with palladium-on-carbon | Extended | Moderate | Chromatographic separation | 85-95% |
Solvent Optimization Strategies for Regioselective Deuteration
Solvent selection plays a critical role in achieving optimal deuterium incorporation and regioselectivity in sinapyl alcohol-d3 synthesis [18] [20]. Systematic evaluation of solvent systems reveals significant variations in reaction efficiency, product yield, and deuterium incorporation levels based on solvent polarity and coordination properties.
Polar Protic Solvents
Deuterated water represents the most cost-effective deuterium source and solvent system for regioselective deuteration reactions [17] [20]. Recent electrochemical deuteration methods utilizing deuterated water achieve over 99% selectivity for deuterated products with Faradaic efficiency of 72% [17]. The use of deuterated water as both deuterium source and solvent provides a benign and inexpensive process suitable for large-scale synthesis [20].
Deuterated methanol exhibits enhanced solvation properties for polar substrates while maintaining compatibility with borohydride reducing agents [19]. However, methanol-based systems require careful water exclusion to prevent dilution of deuterium content and maintain high incorporation levels [19].
Polar Aprotic Solvents
Tetrahydrofuran demonstrates superior performance for less polar compounds, providing sensitivity ratios of 0.6-1.3 compared to ethyl acetate [18]. For more polar metabolites, tetrahydrofuran yields significantly higher sensitivities with ratios ranging from 1.8-17.2 [18]. This enhanced performance makes tetrahydrofuran particularly suitable for deuteration of phenolic compounds like sinapyl alcohol derivatives.
Dimethyl sulfoxide serves as an effective solvent for deuteration reactions, particularly when combined with appropriate catalytic systems [21]. Silver-catalyzed regioselective deuteration in dimethyl sulfoxide utilizes deuterated water as the deuterium source under mild neutral conditions without requiring additional additives [21].
Solvent System Optimization Parameters
| Solvent System | Temperature Range (°C) | Deuterium Source | Incorporation Efficiency (%) | Regioselectivity |
|---|---|---|---|---|
| Deuterated water | 25-135 | Deuterated water | 90-99 | Alpha-position selective |
| Tetrahydrofuran-d8 | 20-65 | Sodium borodeuteride | 95-99 | Gamma-position selective |
| Dimethyl sulfoxide-d6 | 25-120 | Deuterated water | 85-95 | Multiple positions |
| Deuterated methanol | 20-50 | Intrinsic deuterium | 80-90 | Exchange-dependent |
Temperature and Reaction Condition Optimization
Temperature optimization studies reveal that deuteration efficiency varies significantly with reaction conditions [30]. For palladium-catalyzed systems, optimal deuterium incorporation occurs at temperatures between 80-170°C depending on the substrate and catalyst system [30]. Lower temperatures favor selective deuteration while higher temperatures may lead to multiple deuterium incorporation sites.
The incorporation of deuterium in lignin precursors demonstrates time-dependent kinetics, with isotopic equilibrium typically achieved within 2 hours under optimized conditions [28]. Monitoring isotopic exchange rates through nuclear magnetic resonance spectroscopy enables precise control of deuterium incorporation levels and reaction completion [28].
Advanced Solvent Strategies
Recent developments in electrochemical deuteration employ solvent-free conditions using tailored electrode systems [17]. These approaches achieve high-throughput deuteration with exceptional selectivity while eliminating the need for organic solvents [17]. The methodology demonstrates broad applicability for deuteration of aldehydes, ketones, and alcohols with high Faradaic efficiency and selectivity.
